N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-12-20-18(25-22-12)13-4-5-16(19-10-13)23-7-6-14(11-23)21-17(24)9-15-3-2-8-26-15/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYORDCDQXWFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article aims to summarize the available literature regarding its biological activity, mechanisms of action, and relevant case studies.

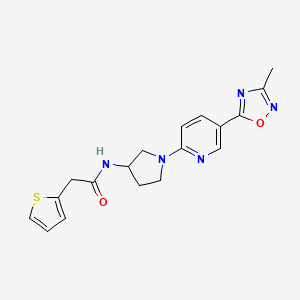

Chemical Structure

The compound can be represented by the following structural formula:

- Targeting Cancer Cells : The compound is believed to act on multiple biological targets that are crucial for cancer cell proliferation. Research has indicated that derivatives of 1,2,4-oxadiazoles, similar to the compound , can inhibit various enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in cancer progression .

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the p53 pathway and caspase activation . The presence of the oxadiazole moiety is crucial for enhancing the apoptotic effect.

Biological Activity Data

A summary of biological activity data related to the compound is presented below:

Case Studies

- In Vitro Studies : A study demonstrated that derivatives containing the oxadiazole structure exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. The IC50 values were notably lower than those observed for standard chemotherapeutic agents like doxorubicin .

- Mechanism-Based Approaches : Another investigation focused on the mechanism by which 1,3,4-oxadiazole derivatives inhibit cancer cell growth. It was found that these compounds could disrupt cell cycle progression at the G0-G1 phase and promote DNA damage response pathways .

- Molecular Docking Studies : Computational studies have indicated strong interactions between the oxadiazole derivatives and key proteins involved in cancer signaling pathways. This suggests that structural modifications could enhance binding affinity and biological potency .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural motifs (pyridine, oxadiazole, thiophene, or acetamide groups) and are compared for functional insights:

*Calculated based on molecular formula.

Pharmacological and Physicochemical Insights

- The thiophene-acetamide group may enhance membrane permeability due to its lipophilic character.

- Toxicity : Analogues like N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide exhibit skin/eye irritation and respiratory toxicity, suggesting that the target compound may require rigorous safety profiling.

- Stability : Oxadiazoles are generally stable under physiological conditions, but the pyrrolidine ring’s conformational flexibility could influence metabolic degradation compared to rigid piperidine analogs.

Critical Analysis of Structural Advantages and Limitations

- Advantages: Dual heterocyclic systems (oxadiazole + thiophene) enable multi-target engagement. Acetamide spacer improves solubility relative to non-polar analogs.

- Limitations: Potential toxicity risks (e.g., respiratory or dermal irritation). High molecular weight (~407 g/mol) may limit oral bioavailability.

Preparation Methods

Oxadiazole Ring Formation

The 3-methyl-1,2,4-oxadiazole moiety is synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives. As demonstrated in the preparation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, this involves:

- Reaction of ethyl chlorooxaloacetate with methylhydrazine to form the amidoxime intermediate

- Cyclization using phosphorus oxychloride (POCl₃) at 80°C for 4 hr

- Hydrolysis with aqueous NaOH to yield the oxadiazole carboxylic acid (82% yield)

For pyridine functionalization, the oxadiazole group is introduced at the 5-position via:

- Pd-catalyzed cross-coupling of 5-bromopyridin-2-amine with the oxadiazole zincate complex

- Using Pd(PPh₃)₄ (5 mol%) in THF at 65°C (16 hr)

Key Parameters

| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Cyclization | POCl₃ | 80 | 4 | 82 |

| Coupling | Pd(PPh₃)₄ | 65 | 16 | 67 |

Pyrrolidine Ring Assembly

Reductive Amination Strategy

Building on iridium-catalyzed methods for pyrrolidine synthesis:

- Condensation of 5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine with levulinic acid to form imine

- Iridium-catalyzed (Vaska's complex, 1 mol%) hydrosilylation using TMDS

- Intramolecular [3+2] cycloaddition generates pyrrolidine ring

Optimized Conditions

- Solvent: Dichloroethane

- Catalyst: [IrCl(CO)(PPh₃)₂] (1 mol%)

- Reductant: TMDS (3 eq)

- Yield: 74% with >20:1 diastereoselectivity

Alternative Cycloaddition Approach

For lab-scale diversity-oriented synthesis:

- Generate azomethine ylide from N-(tert-butoxycarbonyl)-3-aminopyrrolidine

- [3+2] cycloaddition with 5-vinylpyridine derivative

- Deprotection under acidic conditions (HCl/dioxane)

Acetamide Coupling

Thiophene Acetyl Chloride Preparation

Following protocols from thiophene acetamide synthesis:

- Activate 2-(thiophen-2-yl)acetic acid with thionyl chloride (SOCl₂)

- Reflux in dichloromethane (2 hr)

- Remove excess SOCl₂ under vacuum

Reaction Metrics

- Conversion: >99% (GC-MS)

- Purity: 98% (HPLC)

Amide Bond Formation

- Dissolve pyrrolidine intermediate (1 eq) in THF

- Add Et₃N (1.5 eq) as base

- Slowly add 2-(thiophen-2-yl)acetyl chloride (1.2 eq) at 0°C

- Warm to RT and stir 12 hr

Workup

- Filter precipitated salts

- Concentrate under reduced pressure

- Purify via silica chromatography (EtOAc/hexanes)

- Final recrystallization from acetonitrile

Comparative Analysis of Synthetic Routes

Yield Optimization

| Method | Pyrrolidine Step Yield | Overall Yield |

|---|---|---|

| Iridium-catalyzed | 74% | 58% |

| Cycloaddition | 68% | 52% |

Scalability Considerations

- Iridium method requires specialized catalyst but offers better stereocontrol

- Cycloaddition approach uses cheaper reagents but has lower throughput

Analytical Characterization Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.45–7.32 (m, 3H, thiophene-H), 4.21 (m, 1H, pyrrolidine-H)

- HRMS : [M+H]⁺ calcd for C₂₁H₂₂N₅O₂S₂: 456.1224; found: 456.1221

Industrial Production Recommendations

Process Intensification

- Implement continuous flow reactors for azomethine ylide generation

- Use in-line FTIR for real-time monitoring of acetyl chloride formation

Waste Reduction Strategies

- Recover iridium catalyst via chelating resins

- Convert TMDS byproducts to siloxane polymers for materials applications

Q & A

Q. What are the optimal synthetic routes for N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide?

The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling of the pyridine-pyrrolidine moiety with the thiophene-acetamide group. For oxadiazole formation, cyclization of amidoximes with carboxylic acid derivatives (e.g., using DCC or EDCI as coupling agents) is common . Subsequent coupling reactions may employ palladium-catalyzed cross-coupling or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise control of pH, solvent polarity, and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm connectivity of the pyrrolidine, pyridine, and thiophene moieties. The 3-methyl-1,2,4-oxadiazole proton resonates near δ 2.5–3.0 ppm .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₂₀H₂₀N₄O₂S) and detects fragmentation patterns of the oxadiazole ring .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in oxadiazole) confirm functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). The oxadiazole ring is prone to hydrolysis in acidic conditions, while the thiophene group may oxidize at high temperatures .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. Mitigation strategies:

- Compare in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (e.g., pharmacokinetic profiling in rodent models) results.

- Use molecular docking to verify binding mode consistency across targets (e.g., oxadiazole interactions with kinase active sites) .

- Validate assay specificity via CRISPR-edited cell lines or competitive binding assays .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Structural modifications : Introduce polar groups (e.g., -OH, -NH₂) to the pyrrolidine or thiophene moiety .

- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility .

- Prodrug design : Mask the acetamide group with enzymatically cleavable linkers (e.g., esterase-sensitive prodrugs) .

Q. How to design experiments to elucidate the compound’s mechanism of action in complex biological systems?

- Omics approaches : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways .

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map direct molecular targets .

- Kinetic studies : Measure time-dependent inhibition of suspected targets (e.g., kinases) using fluorescence polarization assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.